molecular formula C11H16O B14359995 Benzene, 1-methyl-2-(propoxymethyl)- CAS No. 91967-69-0

Benzene, 1-methyl-2-(propoxymethyl)-

Cat. No.: B14359995
CAS No.: 91967-69-0
M. Wt: 164.24 g/mol
InChI Key: XGRDQHGLZFSIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-methyl-2-(propoxymethyl)- is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where a methyl group and a propoxymethyl group are attached to the benzene ring. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2-(propoxymethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-methyl-2-(propoxymethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzene, 1-methyl-2-(propoxymethyl)- can undergo oxidation reactions, where the methyl and propoxymethyl groups are converted into carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-methyl-2-(propoxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2-(propoxymethyl)- involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The alkyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    Toluene: Benzene with a single methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Propylbenzene: Benzene with a propyl group.

Uniqueness: Benzene, 1-methyl-2-(propoxymethyl)- is unique due to the presence of both a methyl and a propoxymethyl group, which confer distinct chemical and physical properties. This dual substitution pattern allows for a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

CAS No.

91967-69-0

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methyl-2-(propoxymethyl)benzene

InChI

InChI=1S/C11H16O/c1-3-8-12-9-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3

InChI Key

XGRDQHGLZFSIDQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.